molecular formula C15H11BrCl2O4 B14476613 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid CAS No. 68534-27-0

2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid

Cat. No.: B14476613
CAS No.: 68534-27-0
M. Wt: 406.1 g/mol
InChI Key: LRZKXRRQBKDSHE-UHFFFAOYSA-N
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Description

2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid is an organic compound with the molecular formula C15H11BrCl2O4 It is a derivative of propanoic acid and contains both bromine and chlorine atoms, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 2-chlorophenol as the starting materials.

    Formation of Ether Linkage: The first step involves the formation of an ether linkage between 2-bromo-4-chlorophenol and 2-chlorophenol through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Introduction of Propanoic Acid Moiety: The resulting product is then reacted with 2-bromopropanoic acid in the presence of a base such as sodium hydride (NaH) to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation Reactions: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of substituted phenoxypropanoic acids.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of dehalogenated or reduced aromatic compounds.

Scientific Research Applications

2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]acetic acid
  • 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]butanoic acid
  • 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]pentanoic acid

Uniqueness

2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid is unique due to its specific combination of bromine and chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity

Properties

CAS No.

68534-27-0

Molecular Formula

C15H11BrCl2O4

Molecular Weight

406.1 g/mol

IUPAC Name

2-[5-(2-bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid

InChI

InChI=1S/C15H11BrCl2O4/c1-8(15(19)20)21-14-7-10(3-4-12(14)18)22-13-5-2-9(17)6-11(13)16/h2-8H,1H3,(H,19,20)

InChI Key

LRZKXRRQBKDSHE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Br)Cl

Origin of Product

United States

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